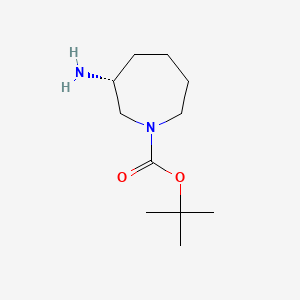
4-甲氧基-13C,d3-雌酮
描述
4-Methoxy Estrone-13C,d3 is a stable isotope-labeled compound, specifically a derivative of estrone, which is a naturally occurring estrogen. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in mass spectrometry and metabolic studies .
科学研究应用
4-Methoxy Estrone-13C,d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard for quantifying endogenous estrogens and their metabolites in biological samples.
Metabolic Studies: Helps in tracing metabolic pathways and understanding the metabolism of estrogens in the body.
Pharmaceutical Research: Used in the development and testing of new drugs targeting estrogen receptors.
Cancer Research: Investigated for its role in estrogen-related cancers, such as breast cancer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy Estrone-13C,d3 typically involves the introduction of carbon-13 and deuterium into the estrone molecule. This can be achieved through various synthetic routes, including:
Methylation: The hydroxyl group at the 4-position of estrone is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 4-Methoxy Estrone-13C,d3 involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
4-Methoxy Estrone-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
作用机制
The mechanism of action of 4-Methoxy Estrone-13C,d3 involves its interaction with estrogen receptors in the body. Once bound to the receptor, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements on DNA, regulating the transcription of target genes. This process influences various physiological functions, including cell growth and differentiation .
相似化合物的比较
Similar Compounds
4-Hydroxy Estrone: Another derivative of estrone with a hydroxyl group at the 4-position.
2-Methoxy Estrone-13C,d3: Similar to 4-Methoxy Estrone-13C,d3 but with the methoxy group at the 2-position.
Uniqueness
4-Methoxy Estrone-13C,d3 is unique due to its specific labeling with carbon-13 and deuterium, which makes it particularly useful in precise analytical techniques like mass spectrometry. This labeling allows for accurate quantification and tracing of metabolic pathways, providing insights that are not possible with non-labeled compounds .
属性
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-4-(trideuterio(113C)methoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1/i2+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEXVLNGOBYUEW-VWXYHFCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746289 | |
| Record name | 3-Hydroxy-4-[(~13~C,~2~H_3_)methyloxy]estra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217437-34-7 | |
| Record name | 3-Hydroxy-4-[(~13~C,~2~H_3_)methyloxy]estra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217437-34-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B588430.png)








